

Application Notes and Protocols for Biotin-TEG-ATFbA Photoaffinity Labeling

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Compound of Interest

Compound Name: *Biotin-teg-atfb*

Cat. No.: *B12396760*

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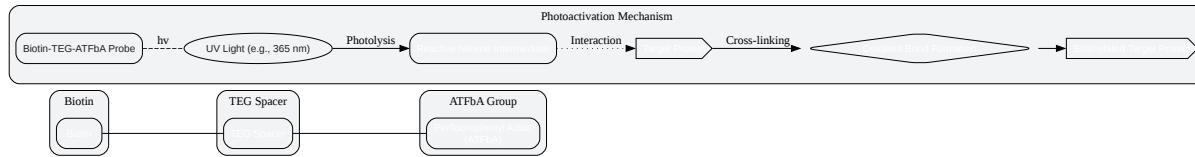
Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions directly within complex biological systems. This method utilizes a photo-reactive probe that, upon activation with light, forms a covalent bond with its interacting partner, enabling subsequent enrichment and identification. The **Biotin-TEG-ATFbA** probe is a versatile tool for PAL, incorporating three key functionalities: a biotin moiety for highly efficient streptavidin-based affinity purification, a triethylene glycol (TEG) spacer to minimize steric hindrance, and a perfluorophenylazide (ATFbA) group as the photo-reactive crosslinker.

The perfluorophenylazide group offers distinct advantages over traditional aryl azides. The fluorine atoms stabilize the nitrene intermediate formed upon photolysis, which suppresses intramolecular rearrangement and leads to higher cross-linking efficiency with target proteins. [1] This results in a greater yield of specifically labeled targets. This document provides detailed protocols for utilizing the **Biotin-TEG-ATFbA** probe for the identification of protein binding partners in both *in vitro* (cell lysate) and *in situ* (live cell) experiments, followed by enrichment and analysis.

Chemical Structure and Reaction Mechanism

The **Biotin-TEG-ATFbA** probe is designed for efficient photoaffinity labeling and subsequent target identification.



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Caption: Structure of **Biotin-TEG-ATFbA** and its photoactivation.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from photoaffinity labeling experiments. The specific values will vary depending on the probe, target protein, and experimental conditions.

Parameter	Description	Example Value Range	Reference
Binding Affinity (Kd)	Dissociation constant of the non-covalent interaction between the probe and the target protein before UV irradiation.	10 nM - 10 μ M	[2]
Labeling Efficiency	The percentage of target protein that is covalently labeled by the photoaffinity probe upon UV irradiation.	5% - 30%	[3]
IC50 / Ki	<p>The concentration of a competitor that inhibits 50% of the photoaffinity labeling, or the inhibition constant, respectively.</p> <p>These values help to demonstrate the specificity of the labeling.</p>	Varies by competitor	[2]
Click Chemistry Yield	The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a reporter tag (e.g., biotin-alkyne) to an alkyne-modified photo-labeled protein.	30% - 50%	

Experimental Protocols

Protocol 1: Photoaffinity Labeling in Cell Lysate

This protocol is suitable for identifying targets of a compound in a complex protein mixture.

Materials:

- Cell lysate
- **Biotin-TEG-ATFbA** probe
- Competitor compound (optional, for specificity control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail
- UV lamp (e.g., 365 nm)
- Streptavidin-agarose or magnetic beads
- Wash buffers (e.g., PBS with varying salt concentrations and detergents)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Preparation of Cell Lysate:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in an appropriate lysis buffer containing protease inhibitors.
 - Clarify the lysate by centrifugation to remove cell debris.

- Determine the protein concentration of the lysate.
- Incubation with Photoaffinity Probe:
 - Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).
 - Add the **Biotin-TEG-ATFbA** probe to the lysate at a final concentration typically in the low micromolar range. Optimize the concentration based on the expected affinity of the probe for its target.
 - For competition experiments, pre-incubate the lysate with a 50- to 100-fold excess of a non-photoreactive competitor for 30 minutes before adding the probe.^[4]
 - Incubate the samples for 1 hour at 4°C with gentle rotation to allow for binding of the probe to its target.
- UV Irradiation:
 - Transfer the samples to a suitable container for UV irradiation (e.g., a petri dish or a microplate with the lid removed).
 - Place the samples on ice and irradiate with a UV lamp (e.g., 365 nm) for 10-30 minutes. The optimal irradiation time and distance from the light source should be determined empirically.
- Enrichment of Biotinylated Proteins:
 - Add streptavidin-agarose or magnetic beads to the irradiated lysate.
 - Incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
 - Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
 - 2x with RIPA buffer without SDS
 - 1x with 1M KCl

- 1x with 0.1M Na₂CO₃
- 1x with 2M Urea in 10mM Tris-HCl pH 8.0
- 3x with 10mM Tris-HCl pH 8.0
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Visualize the proteins by Coomassie blue or silver staining.
 - Identify specific bands of interest that are present in the probe-treated sample but reduced or absent in the competitor-treated sample.
 - Excise the protein bands of interest for identification by mass spectrometry.

Protocol 2: Photoaffinity Labeling in Live Cells

This protocol is used to identify the targets of a compound in a more physiologically relevant context.

Materials:

- Adherent or suspension cells
- Cell culture medium
- **Biotin-TEG-ATFbA** probe
- Competitor compound (optional)
- Ice-cold PBS
- UV lamp (e.g., 360 nm)
- Cell scraper (for adherent cells)

- Lysis buffer, protease inhibitors, streptavidin beads, and analysis reagents as in Protocol 1.

Procedure:**• Cell Treatment:**

- Culture cells to an appropriate confluence (e.g., 80-90%).
- Replace the culture medium with fresh, serum-free medium containing the **Biotin-TEG-ATFbA** probe at the desired final concentration.
- For competition experiments, pre-treat cells with an excess of the competitor compound before adding the probe.
- Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C to allow for probe uptake and binding.

• UV Irradiation:

- Wash the cells twice with ice-cold PBS to remove unbound probe.
- Add a thin layer of ice-cold PBS to the cells.
- Place the culture plates on ice and irradiate with a UV lamp (e.g., 360 nm) for 10 minutes at 4°C. Ensure the lid is removed for efficient irradiation.

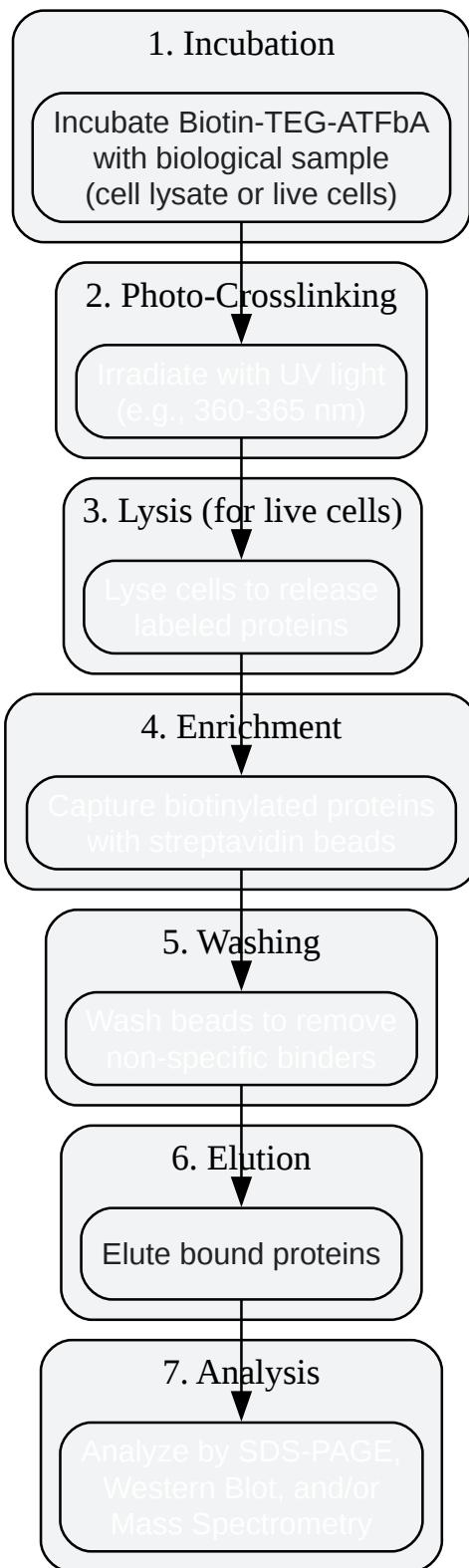
• Cell Lysis and Enrichment:

- After irradiation, lyse the cells directly in the plate or after harvesting.
- Proceed with the enrichment of biotinylated proteins using streptavidin beads as described in Protocol 1, steps 4 and 5.

• Analysis:

- Analyze the enriched proteins by SDS-PAGE, Western blotting, and mass spectrometry as described in Protocol 1.

Experimental Workflow Diagram



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Caption: General workflow for photoaffinity labeling experiments.

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